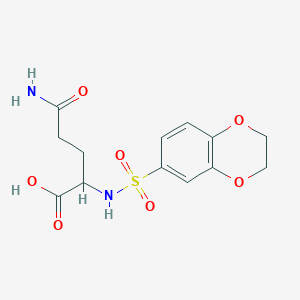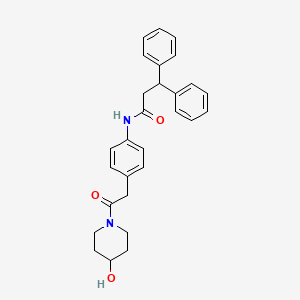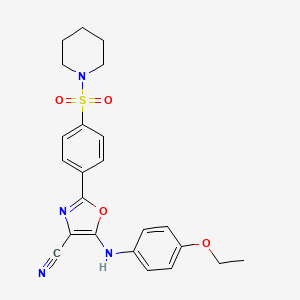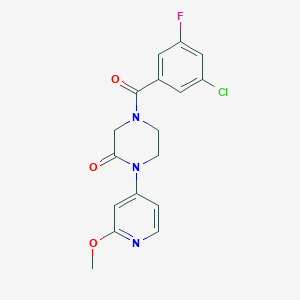![molecular formula C15H18N6O4S B2559929 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide CAS No. 2034231-91-7](/img/structure/B2559929.png)
3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridine ring, and an imidazolidine ring
Preparation Methods
The synthesis of 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling with the imidazolidine ring. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Synthetic Routes: The synthesis begins with the preparation of the pyrazole and pyridine intermediates These intermediates are then subjected to a coupling reaction with the imidazolidine ring
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures, with the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process.
Chemical Reactions Analysis
3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical compound. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
3-methanesulfonyl-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other pyrazole, pyridine, and imidazolidine derivatives. Examples include 1-methyl-1H-pyrazol-4-yl derivatives and pyridin-3-yl derivatives.
Uniqueness: The combination of the pyrazole, pyridine, and imidazolidine rings in a single molecule, along with the methanesulfonyl group, gives this compound unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O4S/c1-19-10-13(9-18-19)12-5-11(6-16-8-12)7-17-14(22)20-3-4-21(15(20)23)26(2,24)25/h5-6,8-10H,3-4,7H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAWDPWOYYGPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)N3CCN(C3=O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Aminomethyl)-N'-[(3Z)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide hydrochloride](/img/structure/B2559847.png)
![(2E)-3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2559848.png)
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559850.png)




![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)


![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2559865.png)
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)

